Benzoylthiocholine iodide

Description

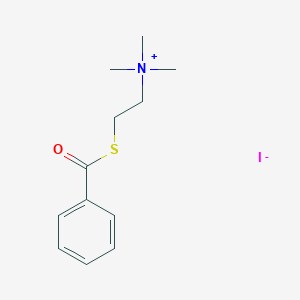

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-benzoylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVSJGEHWZOBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553325 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10561-14-5 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Benzoylthiocholine Iodide As a Substrate for Cholinesterases

Substrate Specificity for Butyrylcholinesterase (BChE)

Benzoylthiocholine (B1252818) is a well-established and specific substrate for butyrylcholinesterase (BChE), also known as pseudocholinesterase. nih.govnih.gov This specificity makes it a valuable tool in assays designed to measure BChE activity, which is clinically significant for identifying liver disease, pesticide poisoning, and other pathological conditions. nih.gov

Comparative Analysis with Acetylthiocholine (B1193921) and Other Esters

The preference of BChE for benzoylthiocholine over other substrates like acetylthiocholine is a key characteristic that distinguishes it from AChE. While both enzymes can hydrolyze acetylthiocholine, BChE is significantly more efficient at hydrolyzing substrates with bulkier acyl groups, such as butyrylthiocholine (B1199683) and benzoylthiocholine. ijpp.comnih.gov In fact, butyrylthiocholine is considered a more suitable substrate for measuring BChE activity than the non-selective acetylthiocholine. ijpp.com

Kinetic studies have demonstrated these differences quantitatively. For instance, one study comparing the hydrolysis of benzoylcholine (B1199707) and its thio-analogue, benzoylthiocholine, by human BChE found that the catalytic efficiency (kcat/Km) for benzoylcholine was significantly higher. nih.gov This highlights the influence of the ester's chemical structure on the enzyme's catalytic activity.

Table 1: Comparative Substrate Hydrolysis by Cholinesterases

| Substrate | Enzyme | Relative Rate of Hydrolysis | Reference |

|---|---|---|---|

| Acetylthiocholine | AChE | 100% | nih.gov |

| Propionylthiocholine | AChE | 74.6% | nih.gov |

| S-butyrylthiocholine | AChE | 41.7% | nih.gov |

| Benzoylthiocholine | AChE | 22.2% | nih.gov |

| Benzoylthiocholine | BChE | High | nih.govnih.gov |

| Acetylthiocholine | BChE | Lower than Benzoylthiocholine | ijpp.com |

Substrate Characteristics for Acetylcholinesterase (AChE)

In stark contrast to its interaction with BChE, benzoylthiocholine iodide is a poor substrate for acetylcholinesterase (AChE). This limited hydrolysis is a defining characteristic used to differentiate between the two major forms of cholinesterase.

Limited Hydrolysis and Poor Substrate Efficiency by AChE

Numerous studies have confirmed that AChE hydrolyzes benzoylthiocholine at a very low rate. nih.govnih.govmdpi.com The relative reactivity of AChE towards benzoylthiocholine is reported to be as low as 2% of its activity with its preferred substrate, acetylcholine (B1216132). nih.gov This poor catalytic efficiency is attributed to the steric hindrance caused by the bulky benzoyl group within the narrow active site gorge of AChE. mdpi.com The enzyme's structure is optimized for the smaller acetyl group of its natural substrate, acetylcholine. nih.govnih.gov

Impact of Acyl Moiety Size on AChE Catalysis

The size of the acyl group in choline (B1196258) esters is a critical determinant of their hydrolysis by AChE. dtic.milmdpi.com The enzyme exhibits a clear preference for substrates with small acyl groups. As the size of the acyl group increases from acetyl to propionyl and then to butyryl, the rate of hydrolysis by AChE progressively decreases. nih.govresearchgate.net Substrates with acyl groups the size of butyric acid or larger are hydrolyzed very slowly by AChE. nih.gov The bulky benzoyl group of benzoylthiocholine represents an extreme example of this steric hindrance, leading to its very limited hydrolysis by the enzyme. mdpi.comtandfonline.com

Enzyme Kinetics of this compound Hydrolysis

The hydrolysis of benzoylthiocholine by cholinesterases follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

For BChE, the Km value for benzoylthiocholine has been reported to be in the range of 1.2 x 10⁻² to 1.3 x 10⁻² mmol/l. nih.gov Interestingly, the rate-limiting step in the hydrolysis of benzoylthiocholine by BChE is deacylation, whereas for its thio-analogue, benzoylthiocholine, acylation is the rate-limiting step. nih.govnih.gov

In the case of AChE, while it is a poor substrate, kinetic parameters can still be measured. One study on AChE from the nematode Heterorhabditis bacteriophora reported a relative hydrolysis rate of 22.2% for this compound compared to acetylthiocholine iodide. nih.gov Competing substrate kinetic analysis has also been employed to study the interaction of benzoylthiocholine with both BChE and AChE, providing further insights into their catalytic mechanisms. nih.govresearchgate.net

Table 2: Kinetic Parameters for Cholinesterase Substrates

| Enzyme | Substrate | Km (mM) | Reference |

|---|---|---|---|

| BChE | This compound | 0.012 - 0.013 | nih.gov |

| AChE (H. bacteriophora) | Acetylthiocholine Iodide | 0.27 | nih.gov |

| AChE (H. bacteriophora) | Propionylthiocholine Iodide | 0.42 | nih.gov |

| AChE (H. bacteriophora) | S-butyrylthiocholine Iodide | 0.59 | nih.gov |

Michaelis-Menten Kinetics and Deviations at High Substrate Concentrations

The hydrolysis of substrates by cholinesterases is often analyzed using the Michaelis-Menten model, which describes a hyperbolic relationship between the reaction velocity and substrate concentration. wikipedia.orglibretexts.org However, the enzymatic hydrolysis of positively charged substrates like this compound frequently deviates from this classic model, especially at high concentrations. researchgate.netnih.gov This non-Michaelian behavior is a hallmark of cholinesterases and points to more intricate regulatory mechanisms. researchgate.net

For benzoylthiocholine (BzTC) and the related benzoylcholine (BzCh), studies on their hydrolysis by AChE show significant inhibition at high substrate concentrations. researchgate.netmdpi.com This phenomenon, known as substrate inhibition, results in a decrease in the reaction rate after reaching a maximum, a clear departure from the plateau predicted by the Michaelis-Menten equation. acs.org This inhibition is attributed to the binding of a second substrate molecule to a peripheral anionic site (PAS) on the enzyme, which allosterically modulates the activity at the catalytic active site (CAS). nih.govmdpi.com The bulky nature of the benzoyl group in BzTC plays a role in how it fits within the enzyme's active site gorge, influencing these kinetic patterns. researchgate.net

Determination of Kinetic Parameters (K_m, V_max, k_cat)

Kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and the catalytic constant (k_cat) are essential for quantifying enzyme performance. libretexts.orgsjtu.edu.cn The K_m reflects the substrate concentration at which the reaction rate is half of V_max, providing a measure of the enzyme's affinity for the substrate—a lower K_m indicates a higher affinity. libretexts.orgdu.ac.in V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate, and k_cat (the turnover number) describes the number of substrate molecules converted to product per enzyme molecule per unit of time. libretexts.orgdu.ac.in

For the hydrolysis of this compound by pseudocholinesterase (ChE), the K_m has been determined to be in the range of 0.012 to 0.013 mmol/L. nih.gov In studies of human butyrylcholinesterase (huBChE) exhibiting substrate inhibition with benzoylthiocholine, a substrate affinity constant (K_s), analogous to K_m, was reported as 3 µM. kg.ac.rs For comparison, the related substrate benzoylcholine is considered a poor substrate for human AChE, with a reported K_m of 0.3 ± 0.07 mM and a k_cat of 72 ± 4 min⁻¹. mdpi.com

Interactive Table: Kinetic Parameters for Cholinesterase Hydrolysis of Benzoyl-Esters

| Enzyme | Substrate | K_m / K_s | k_cat (min⁻¹) | Source |

| Pseudocholinesterase (ChE) | This compound | 0.012-0.013 mM | Not Reported | nih.gov |

| Human Butyrylcholinesterase (huBChE) | Benzoylthiocholine | 3 µM | Not Reported | kg.ac.rs |

| Human Acetylcholinesterase (hAChE) | Benzoylcholine | 0.3 ± 0.07 mM | 72 ± 4 | mdpi.com |

Phenomenological 'b' Factor in Steady-State Rate Equation

To account for the non-Michaelian kinetics observed with cholinesterases, a modified steady-state rate equation is often employed. This equation includes a phenomenological 'b' factor, which describes the effect of excess substrate on the catalytic rate. researchgate.netmdpi.com The equation, popularized by Radic, provides a framework for analyzing both substrate inhibition and activation. mdpi.com The 'b' factor quantifies the degree to which the binding of a second substrate molecule at the PAS alters the catalytic constant (k_cat). mdpi.com

The general rate equation incorporating this factor allows for a more accurate description of the enzyme's behavior across a wide range of substrate concentrations. kg.ac.rs

Substrate Activation and Inhibition Phenomena

The value of the 'b' factor determines the nature of the deviation from Michaelis-Menten kinetics. researchgate.netmdpi.com

If b < 1 , the enzyme exhibits substrate inhibition . This is the case for the hydrolysis of benzoyl(thio)esters by cholinesterases, where the binding of a second substrate molecule hinders the catalytic process. researchgate.netmdpi.comkg.ac.rs

If b > 1 , the enzyme shows substrate activation , where the binding of the second substrate molecule enhances the catalytic rate. researchgate.netmdpi.com This is observed with other substrates, such as acetylthiocholine with BChE. nih.gov

If b = 1 , the equation simplifies to the standard Michaelis-Menten form, indicating no allosteric modulation by excess substrate. mdpi.com

This dual behavior highlights the complex regulatory landscape of cholinesterase activity, which is dependent on the specific structure of the substrate interacting with the enzyme. mdpi.com

Mechanistic Significance of the 'b' Factor

The 'b' factor is not merely a mathematical descriptor; it has a distinct mechanistic significance. It represents the allosteric modulation of the acylation step of the catalytic mechanism. mdpi.com The binding of a second substrate molecule to the PAS induces conformational changes in the enzyme that are transmitted to the catalytic active site. researchgate.netmdpi.com These changes involve the movement of two key flexible loops: the Ω-loop and the acyl-binding loop. researchgate.netmdpi.com

The direction of the effect (activation or inhibition) and the magnitude of the 'b' factor depend on how the specific substrate's structure facilitates a productive or non-productive adjustment within the active site. researchgate.netmdpi.com For instance, the opposite effects observed between acetyl(thio)esters and benzoyl(thio)esters with AChE and BChE underscore that the response is highly dependent on the precise interplay between the substrate and the enzyme's dynamic structure. mdpi.com

Methodological Applications of Benzoylthiocholine Iodide in Enzymatic Assays

Spectrophotometric Assays for Cholinesterase Activity

Spectrophotometric assays utilizing benzoylthiocholine (B1252818) iodide are a cornerstone for measuring cholinesterase activity. These methods are prized for their simplicity, reliability, and adaptability to high-throughput screening.

Principle of Thiocholine (B1204863) Detection (e.g., Reaction with 2,2'-dipyridyldisulfide)

The fundamental principle of these assays lies in the enzymatic hydrolysis of benzoylthiocholine iodide by cholinesterase. This reaction liberates thiocholine, a thiol-containing molecule. nih.gov To enable spectrophotometric detection, a chromogenic reagent is introduced to react with the newly formed thiocholine.

A widely employed reagent for this purpose is 2,2'-dipyridyldisulfide (also known as 2,2'-dithiopyridine). nih.govwikipedia.orgnih.govmedchemexpress.com In this reaction, the thiocholine reacts with 2,2'-dipyridyldisulfide, resulting in the formation of a mixed disulfide and the release of 2-thiopyridone. ulb.be The production of 2-thiopyridone can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 340 nm. nih.gov This change in absorbance is directly proportional to the amount of thiocholine produced and, consequently, to the cholinesterase activity in the sample.

This method provides a continuous and real-time measurement of enzyme kinetics, allowing for the determination of initial reaction velocities, which are crucial for accurate enzyme activity calculations.

Optimization of Assay Conditions (pH, Buffer, Substrate Concentration)

To ensure the accuracy and reliability of this compound-based assays, meticulous optimization of experimental conditions is paramount. Key parameters that require careful consideration include pH, the type and concentration of the buffer, and the substrate concentration.

Research has shown that the optimal pH for assays using this compound is approximately 7.8. nih.gov The choice of buffer is also critical; for instance, 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer has been successfully used. nih.gov It has been observed that consistent enzyme activity is achieved at buffer concentrations greater than 200 mmol/l. nih.gov

The concentration of this compound itself is a crucial factor. The maximal enzyme activity is typically observed at a substrate concentration of 0.2 mmol/l. nih.gov At this concentration, the reaction velocity is approximately 94% of the maximum velocity (Vmax), indicating that the enzyme is nearly saturated with the substrate. nih.gov The Michaelis constant (Km) of cholinesterase for this compound has been determined to be in the range of 1.2 x 10⁻² to 1.3 x 10⁻² mmol/l. nih.gov

| Parameter | Optimal Value/Condition |

| pH | 7.8 |

| Buffer | 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) |

| Buffer Concentration | >200 mmol/l |

| Substrate Concentration | 0.2 mmol/l |

This table summarizes the optimized conditions for spectrophotometric assays of cholinesterase activity using this compound.

Reproducibility and Sensitivity of this compound-Based Assays

A significant advantage of assays employing this compound is their high reproducibility and sensitivity. Studies have demonstrated excellent precision, with coefficients of variation (CV) for repeated measurements being remarkably low. For instance, for serum samples with cholinesterase activities of 53.1, 96.6, and 270.7 U/l, the CVs were 0.82%, 0.76%, and 0.54%, respectively. nih.gov This high degree of reproducibility is essential for reliable diagnostic and research applications. nih.gov

The sensitivity of these assays allows for the detection of a wide range of cholinesterase activities, with a measurable range extending from 0 to 300 U/l. nih.gov This broad dynamic range makes the assay suitable for analyzing samples with varying enzyme concentrations without the need for extensive dilution. The stability of the reagents used in this method further contributes to its robustness and suitability for routine laboratory use. nih.gov

Development of Specific Assays for BChE Activity

A key application of this compound is in the development of assays that specifically measure the activity of butyrylcholinesterase (BChE), also known as pseudocholinesterase. nih.gov This specificity is crucial for distinguishing BChE activity from that of acetylcholinesterase (AChE), another important cholinesterase enzyme.

Advantages over Non-Selective Substrates

Many traditional cholinesterase assays utilize substrates like acetylthiocholine (B1193921), which are hydrolyzed by both AChE and BChE. google.com This lack of selectivity can be a significant drawback when the goal is to specifically assess BChE activity. This compound offers a distinct advantage in this regard. nih.gov

While not exclusively hydrolyzed by BChE, its rate of hydrolysis by BChE is significantly higher than by AChE. nih.gov This preferential hydrolysis forms the basis of its utility as a specific substrate for BChE. This specificity is particularly important in clinical diagnostics, where altered BChE activity can be an indicator of liver disease or exposure to certain pesticides. nih.gov The use of a more specific substrate like this compound helps to avoid the confounding effects of AChE activity, leading to a more accurate assessment of BChE status.

Minimization of Acetylcholinesterase Interference

The structural characteristics of this compound contribute to the minimization of interference from acetylcholinesterase (AChE). Research has quantified this selectivity, showing that the relative reactivity of AChE towards this compound is only 2%. nih.gov This low level of cross-reactivity means that in a sample containing both enzymes, the vast majority of the measured activity can be attributed to BChE.

Competing Substrate Kinetics for Cholinesterase Characterization

The study of cholinesterase activity is crucial for understanding its physiological roles and for the development of therapeutic agents. Competing substrate kinetics is a powerful methodological approach that provides deep insights into the enzyme's catalytic mechanism and its interactions with various compounds. In this context, this compound (BZTC) has emerged as a valuable tool, particularly as a chromogenic substrate in enzymatic assays.

Elucidation of Active Site Dynamics

The intricate catalytic mechanism of cholinesterases involves complex conformational changes and interactions within the active site gorge. Competing substrate kinetics, particularly with substrates like BZTCh, offers a window into these dynamic processes.

Cholinesterases often exhibit non-Michaelian kinetics, such as substrate activation or inhibition at high substrate concentrations. mdpi.com This behavior is attributed to the presence of a peripheral anionic site (PAS) at the entrance of the active site gorge, in addition to the catalytic anionic site (CAS) at the bottom. The binding of a second substrate molecule to the PAS can modulate the enzyme's catalytic activity. researchgate.net

By performing competing substrate kinetic experiments over a wide range of substrate concentrations, it is possible to dissect the roles of the CAS and the PAS in substrate binding and catalysis. For instance, at low concentrations, substrates primarily bind to the CAS, exhibiting competitive inhibition. As the concentration of the competing substrate increases, it may also bind to the PAS, leading to more complex kinetic patterns like partially mixed or uncompetitive inhibition/activation. researchgate.net

The use of bulky substrates like benzoylcholine (B1199707) (a close analog of BZTCh) has been instrumental in understanding the structural constraints of the active site. The active site gorge of acetylcholinesterase (AChE) is narrower than that of butyrylcholinesterase (BChE), which explains why AChE is a poor catalyst for the hydrolysis of bulky esters like benzoylcholine. mdpi.com This difference in the gorge volume and the composition of amino acid residues lining it, particularly in the acyl-binding pocket and the Ω-loop, dictates the substrate specificity and the dynamic adjustments required for catalysis. researchgate.netmdpi.com

Competing substrate kinetics can reveal:

The influence of the PAS on catalysis: Whether the binding of a substrate to the PAS enhances (activation) or hinders (inhibition) the hydrolysis of another substrate bound at the CAS.

The role of specific amino acid residues: By using site-directed mutagenesis in conjunction with competing substrate kinetics, the contribution of individual amino acid residues in the active site gorge to substrate binding and catalysis can be precisely mapped.

Product inhibition effects: The accumulation of hydrolysis products within the active site gorge can lead to "traffic jam" effects, inhibiting the entry of new substrate molecules. Competing substrate assays can help to quantify these product inhibition phenomena. mdpi.com

The sigmoidal nature of the progress curves observed in some competing substrate kinetic experiments, where BZTCh is the reporter substrate, provides further evidence for the complex interactions and conformational changes occurring within the enzyme during catalysis. mdpi.com These studies underscore the importance of considering the dynamic nature of the enzyme's active site for a complete understanding of its function.

Research Directions and Advanced Studies Involving Benzoylthiocholine Iodide

Structural-Kinetic Correlations in Cholinesterases

The study of how the three-dimensional structure of cholinesterases influences their catalytic activity is a key area of research where benzoylthiocholine (B1252818) iodide is employed.

The catalytic prowess of cholinesterases is largely attributed to a deep and narrow cavity known as the active site gorge, at the bottom of which lies the catalytic active site (CAS). This gorge is lined with aromatic residues that guide the substrate towards the active site. The acyl-binding pocket, a specific region within the active site, is responsible for accommodating the acyl portion of the substrate during catalysis.

The bulky benzoyl group of benzoylthiocholine makes it a particularly useful probe for studying the steric and conformational constraints of the acyl-binding pocket. The poor catalytic hydrolysis of bulky esters like benzoylcholine (B1199707) by acetylcholinesterase (AChE) highlights the critical importance of the precise fit of the substrate's acyl moiety within this pocket. Differences in the dimensions of the active-site gorge and the micro-environment of the acyl-binding pocket between different cholinesterases, such as AChE and butyrylcholinesterase (BChE), are significant factors in determining their substrate and inhibitor selectivity. For instance, the active-site gorge of BChE is larger than that of AChE, which allows it to accommodate bulkier substrates and inhibitors.

To gain a deeper understanding of the enzymatic mechanism at an atomic level, researchers employ computational methods such as molecular modeling and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. These techniques allow for the detailed examination of the interactions between the substrate, like benzoylthiocholine, and the amino acid residues of the enzyme's active site throughout the catalytic process.

QM/MM simulations have been instrumental in mapping the reaction energy profiles for the hydrolysis of substrates by cholinesterases. These studies can elucidate the structure of transition states and intermediate complexes, providing insights that are often difficult to obtain through experimental methods alone. For instance, simulations can reveal how the movement of specific loops, such as the acyl-binding loop, influences the productive positioning of substrates within the active site. The insights gained from these computational studies are crucial for understanding the structural basis of substrate specificity and for the rational design of novel inhibitors.

Investigation of Cholinesterase Inhibition Mechanisms

Benzoylthiocholine iodide is a key reagent in the study of cholinesterase inhibitors, which have significant applications in medicine and agriculture.

Assays utilizing this compound are employed for the high-throughput screening of chemical libraries to identify new and potent cholinesterase inhibitors. In these assays, the rate of hydrolysis of benzoylthiocholine by the cholinesterase is measured in the presence and absence of a potential inhibitor. A reduction in the rate of hydrolysis indicates that the compound is inhibiting the enzyme's activity.

The method developed by Osawa and colleagues, for instance, provides a specific and reproducible assay for pseudocholinesterase activity using this compound. The thiocholine (B1204863) produced from the enzymatic hydrolysis reacts with 2,2'-dipyridyldisulfide to generate a product that can be measured spectrophotometrically. This assay demonstrates high specificity and minimal interference, making it suitable for routine analysis and inhibitor screening.

Table 1: Kinetic Parameters of a Cholinesterase Assay Using this compound

| Parameter | Value |

|---|---|

| Optimum pH | 7.8 |

| Maximum Activity Substrate Concentration | 0.2 mmol/l |

| Km of ChE to BZTC | 1.2 x 10-2 to 1.3 x 10-2 mmol/l |

Cholinesterases can exhibit a non-Michaelis-Menten kinetic behavior known as substrate inhibition, where the reaction rate decreases at very high substrate concentrations. This phenomenon is particularly observed with positively charged substrates like benzoylthiocholine. The binding of a second substrate molecule to a peripheral anionic site (PAS) at the entrance of the active site gorge is thought to trigger allosteric changes that reduce the catalytic efficiency of the enzyme.

Studies on the hydrolysis of benzoylthiocholine and its analog, benzoylcholine, have shown that the nature of the substrate's acyl group plays a significant role in this process. The productive alignment of the substrate in the active site at high concentrations is influenced by the conformational dynamics of both the Ω-loop and the acyl-binding loop. The poor hydrolysis of benzoylcholine by AChE at high concentrations is likely due to the non-dissociation of the hydrolysis products.

Biosensor Development for Cholinesterase Activity and Inhibition Detection

The inhibition of cholinesterase activity is the basis for the development of sensitive biosensors for the detection of various neurotoxic compounds, such as pesticides and nerve agents. These biosensors typically consist of a cholinesterase immobilized on a transducer. When the biosensor is exposed to a sample containing inhibitors, the enzyme's activity is reduced, leading to a measurable change in the transducer's signal.

Substrates like this compound are crucial components of these biosensors. The enzymatic reaction produces thiocholine, which can be detected by various means, including electrochemical and colorimetric methods. For example, in a colorimetric biosensor, the production of thiocholine can lead to a color change that is proportional to the enzyme's activity. The degree of inhibition, and thus the concentration of the inhibitor, can be determined by measuring the change in the rate of the colorimetric reaction.

The development of these biosensors offers the potential for rapid, sensitive, and in-situ detection of harmful substances in environmental and clinical samples.

Integration of this compound in Biosensor Design

The primary application of this compound in biosensor design is as a specific substrate for the enzyme pseudocholinesterase (ChE). nih.gov Biosensors incorporating this compound are engineered to measure ChE activity, which is a critical biomarker for assessing liver function, detecting exposure to certain pesticides, and evaluating preoperative risk. nih.gov

The fundamental principle of these biosensors involves the enzymatic hydrolysis of this compound by ChE. This reaction yields thiocholine and a benzoate (B1203000) group. The production of thiocholine is the key event that is subsequently measured. In a common biosensor configuration, the generated thiocholine reacts with a chromogenic reagent, such as 2,2'-dipyridyldisulfide (2-PDS), to produce a colored compound, 2-thiopyridine (2-TP), which can be quantified. nih.gov

The design of such a biosensor requires careful optimization of several parameters to ensure accuracy and reliability. Research has established optimal conditions for an assay system utilizing this compound, which are crucial for the development of robust biosensors. nih.gov

Table 1: Optimal Conditions for a this compound-Based Cholinesterase Assay

| Parameter | Optimal Condition |

|---|---|

| pH | 7.8 |

| Buffer | 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) |

| Buffer Concentration | >200 mmol/l |

| Substrate Concentration | 0.2 mmol/l |

This table summarizes the optimal parameters identified for a pseudocholinesterase activity assay using this compound as the substrate. nih.gov

Further detailed research findings have provided deeper insights into the kinetics and specificity of this assay system, which are instrumental in the design and calibration of corresponding biosensors.

Table 2: Kinetic and Specificity Parameters of a this compound-Based Assay

| Parameter | Finding |

|---|---|

| Michaelis Constant (Km) | 1.2 x 10-2 to 1.3 x 10-2 mmol/l |

| Reaction Velocity at Optimal Substrate Concentration | 94% of Vmax |

| Relative Reactivity of Acetylcholinesterase (AChE) | 2% |

| Measurement Range | 0-300 U/l |

| Coefficient of Variation (CV) | 0.54% - 0.82% |

This table presents key kinetic and performance metrics of a pseudocholinesterase assay utilizing this compound, demonstrating its high specificity and reproducibility. nih.gov

Advanced Spectroscopic Techniques in Biosensing

The quantification of the reaction products in this compound-based biosensors heavily relies on advanced spectroscopic techniques. Specifically, UV-Visible (UV-Vis) spectrophotometry is a cornerstone method for monitoring the enzymatic activity of pseudocholinesterase. nih.gov

In this application, the biosensing event—the hydrolysis of this compound and subsequent reaction of thiocholine with a chromogenic agent—is translated into a measurable optical signal. The product of the indicator reaction, 2-thiopyridine (2-TP), exhibits a distinct absorbance maximum at a specific wavelength, which allows for its precise quantification. nih.gov

The advanced application of this spectroscopic technique involves monitoring the rate of change in absorbance over time. This kinetic measurement is directly proportional to the activity of the cholinesterase enzyme in the sample. The use of spectrophotometry provides a sensitive and reliable means of detection, forming the transduction mechanism of the biosensor.

Table 3: Spectroscopic Data for this compound-Based Biosensing

| Analyte | Wavelength of Measurement (λmax) | Principle of Detection |

|---|---|---|

| 2-thiopyridine (2-TP) | 340 nm | Measurement of absorbance increase due to the formation of 2-TP |

This table details the specific spectroscopic parameter used for the quantification of the product in a this compound-based cholinesterase assay. nih.gov

The integration of this compound with UV-Vis spectrophotometry in a biosensor format offers excellent specificity and minimal interference from endogenous substances commonly found in biological samples. nih.gov This approach has demonstrated strong correlation with other established methods for measuring cholinesterase activity, validating its effectiveness and potential for broader application in clinical and diagnostic settings. nih.gov

Q & A

Q. How is Benzoylthiocholine Iodide (BzSChI) utilized in cholinesterase activity assays, and what methodological considerations are critical for its effective use?

BzSChI serves as a synthetic substrate for cholinesterases, particularly pseudocholinesterase, in spectrophotometric assays. The enzyme hydrolyzes BzSChI, releasing thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product measurable at 380–430 nm. Key considerations include:

- Substrate specificity : BzSChI exhibits lower relative activity (13.4%) compared to acetylthiocholine iodide (100%) in acetylcholinesterase (AChE) assays, making it more suitable for distinguishing enzyme isoforms or pseudocholinesterase activity .

- Reagent preparation : Standardize BzSChI solutions in buffer (e.g., pH 8.0 phosphate buffer) to ensure stability, and pre-warm substrates to reaction temperature to minimize variability .

- Interference control : Account for endogenous thiols in biological samples by including blank reactions without substrate .

Q. What are the standard protocols for preparing and validating BzSChI solutions in enzymatic studies?

- Preparation : Dissolve BzSChI in deionized water or buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to a final concentration of 0.5–1.0 mM. Filter-sterilize to remove particulates .

- Validation : Confirm purity via HPLC or UV-Vis spectroscopy (absorption peak at ~270 nm). Calibrate using a molar extinction coefficient of 13,600 M⁻¹cm⁻¹ for the DTNB-thiocholine product .

- Storage : Aliquot and store at -20°C to prevent hydrolysis; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers determine the kinetic parameters (, ) of cholinesterases using BzSChI, and what analytical techniques optimize data interpretation?

Q. What strategies resolve discrepancies in cholinesterase activity data when using BzSChI versus other thiocholine esters?

- Mitigation approaches :

- Include positive controls (e.g., acetylthiocholine) to benchmark enzyme activity.

Q. How can BzSChI derivatives enhance specificity in cholinesterase isoform differentiation or inhibitor screening?

- Derivatization : Synthesize analogs like 2,3-dimethoxy-BzSChI to improve solubility or reduce nonspecific hydrolysis. Validate via mass spectrometry and kinetic assays .

- Application : Use BzSChI in tandem with acetylthiocholine to discriminate AChE vs. butyrylcholinesterase activity in tissue homogenates. Calculate isoform-specific activity ratios .

Methodological Best Practices

Q. How should researchers document BzSChI synthesis, characterization, and usage to ensure reproducibility?

- Synthesis : Report reaction conditions (e.g., benzoylation of thiocholine iodide), purification steps (e.g., recrystallization solvent), and yield .

- Characterization : Include NMR, IR, and elemental analysis data to confirm structure. Provide HPLC chromatograms with purity ≥95% .

- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including buffer compositions, enzyme sources, and instrument settings .

Q. What statistical and uncertainty analysis methods are critical when interpreting BzSChI-based assay data?

- Uncertainty quantification : Calculate standard deviations for triplicate measurements and propagate errors in kinetic parameter calculations (e.g., using the Delta method) .

- Statistical tests : Apply ANOVA or Student’s t-test to compare activity across experimental groups. Use Grubbs’ test to identify outliers in high-throughput screens .

Tables for Quick Reference

Table 1 : Hydrolysis Rates of Thiocholine Esters by AChE (Adapted from )

| Substrate | Hydrolysis Rate (μmol/min/mg) | Relative Activity (%) |

|---|---|---|

| Acetylthiocholine Iodide | 0.524 | 100.0 |

| This compound | 0.070 | 13.4 |

Table 2 : Key Steps in BzSChI-Based Cholinesterase Assay

| Step | Parameters |

|---|---|

| Substrate Preparation | 1 mM BzSChI in pH 8.0 phosphate buffer |

| Reaction Conditions | 37°C, 5–10 min incubation |

| Detection | Absorbance at 412 nm (DTNB method) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.